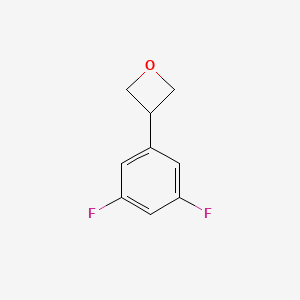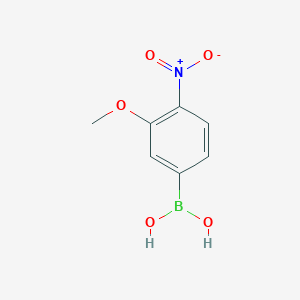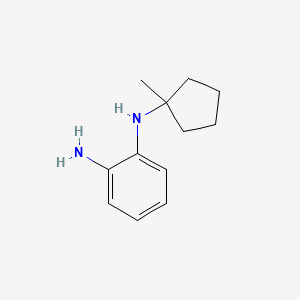
N1-(1-methylcyclopentyl)benzene-1,2-diamine
描述
N1-(1-methylcyclopentyl)benzene-1,2-diamine is an organic compound with the molecular formula C12H18N2. It consists of a benzene ring substituted with two amino groups (-NH2) and a 1-methylcyclopentyl group attached to the nitrogen atom of one of the amino groups. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Synthetic Routes and Reaction Conditions:
Benzene-1,2-diamine Derivatization: The compound can be synthesized by reacting benzene-1,2-diamine with 1-methylcyclopentyl chloride under suitable reaction conditions, such as using a base like triethylamine to facilitate the nucleophilic substitution reaction.
Reductive Amination: Another method involves the reductive amination of 1-methylcyclopentanone with benzene-1,2-diamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The amino groups in the compound can be oxidized to form nitro groups, resulting in the formation of N1-(1-methylcyclopentyl)benzene-1,2-dinitro compound.
Reduction: The compound can undergo reduction reactions, such as hydrogenation, to produce derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides and amines are used in nucleophilic substitution reactions.
Major Products Formed:
Nitro Derivatives: Oxidation reactions produce nitro derivatives.
Hydrogenated Products: Reduction reactions yield hydrogenated derivatives.
Substituted Derivatives: Substitution reactions result in various substituted derivatives.
科学研究应用
N1-(1-methylcyclopentyl)benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用机制
The mechanism by which N1-(1-methylcyclopentyl)benzene-1,2-diamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system and the desired therapeutic effect.
相似化合物的比较
N1-(1-methylcyclohexyl)benzene-1,2-diamine: Similar structure with a cyclohexyl group instead of cyclopentyl.
N1-(2-methylcyclopentyl)benzene-1,2-diamine: Similar structure with a different position of the methyl group on the cyclopentyl ring.
Uniqueness: N1-(1-methylcyclopentyl)benzene-1,2-diamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 1-methylcyclopentyl group provides distinct steric and electronic effects compared to similar compounds.
属性
IUPAC Name |
2-N-(1-methylcyclopentyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-12(8-4-5-9-12)14-11-7-3-2-6-10(11)13/h2-3,6-7,14H,4-5,8-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHYCOPCYBCZPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


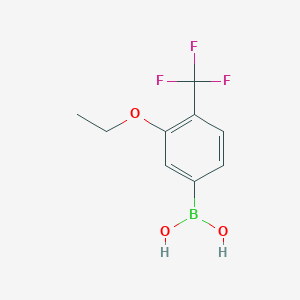
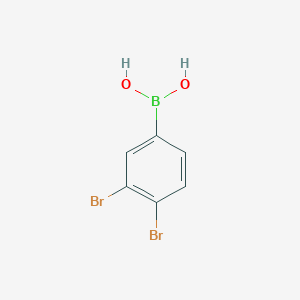
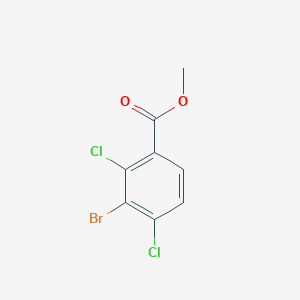
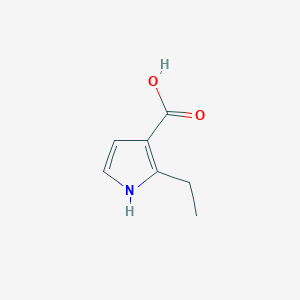
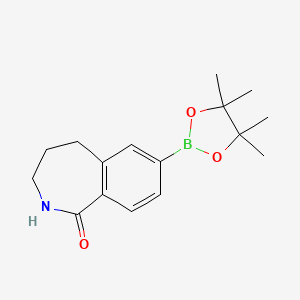

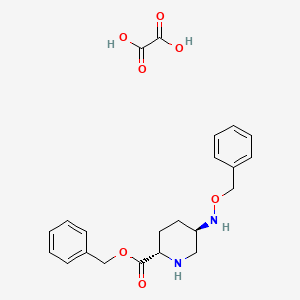
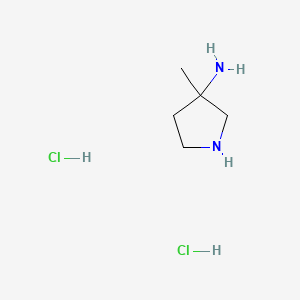

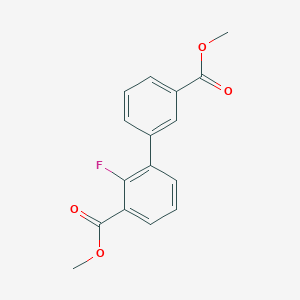
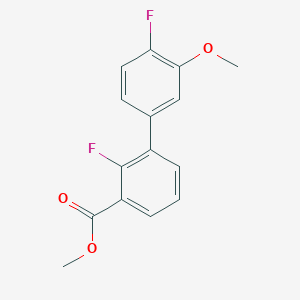
![Dimethyl 2,4'-difluoro-[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B1427511.png)
